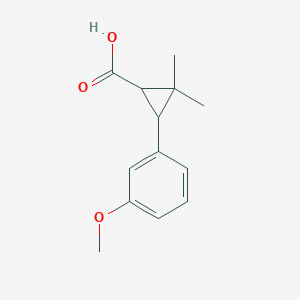
3-(3-Methoxyphenyl)-2,2-dimethylcycloprop-anecarboxylic acid
Cat. No. B8355218
M. Wt: 220.26 g/mol
InChI Key: DJFNEZISWSQYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06921767B2
Procedure details


To a solution of (2E)-3-(3-methoxyphenyl)acrylic acid (25 g) in ethanol (150 mL) was added conc HCl (25 mL) and the solution refluxed for 3 hours. The solvent was evaporated and residue dissolved in ethyl acetate. The organic phase was washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated to give ethyl (2E)-3-(3-methoxyphenyl)acrylate as yellow oil in quantitative yield. To a solution of isopropyl(triphenyl)phosphonium iodide (75 g, 0.173 mol) in dry THF (200 mL) at −78° C. was added butyl lithium (1.6M in Hexanes, 119 mL, 0.191 mol). The reaction was stirred for 1 hour at room temperature and then cooled to −78° C. To the solution was added ethyl (2E)-3-(3-methoxyphenyl)acrylate (2.91 g, 0.014 mol) in THF (200 mL). The solution was stirred at room temperature for few hours and then refluxed overnight. The reaction mixture was poured into 5% aqueous citric acid and extracted with ethyl acetate. The organic portion washed with saturated aqueous sodium bicarbonate, brine, dried over Na2SO4 and concentrated. The concentrated residue was chromatographed on silica gel using 5% ethyl acetate/hexane to afford viscous yellow oil. To the solution ethyl 3-(3-methoxyphenyl)-2,2-dimethylcyclopropanecarboxylate (15 g) in ethanol (60 mL) and water (20 mL) was added LiOH (12.74 g). The reaction mixture was heated for 3 hours at 50° C. and concentrated to remove ethanol. The residue was dissolved in ethyl acetate, washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated to give 3-(3-methoxyphenyl)-2,2-dimethylcycloprop-anecarboxylic acid as yellow oil. 1H NMR (CDCl3) δ 7.15 (m, 1H), 6.74 (m, 3H), 3.8 (s, 3H), 2.67 (m, 1H), 2.05 (m, 1H), 1.38 (s, 3H), 1.06 (s, 3H). M−=219. Step 2. Synthesis of [3-(3-methoxyphenyl)-2,2-dimethylcyclopropyl]methanol.






Name
ethyl 3-(3-methoxyphenyl)-2,2-dimethylcyclopropanecarboxylate
Quantity
15 g
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[I-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(C)C.C([Li])CCC.COC1C=C(/C=C/C(OCC)=O)C=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[CH3:57][O:58][C:59]1[CH:60]=[C:61]([CH:65]2[CH:67]([C:68]([O:70]CC)=[O:69])[C:66]2([CH3:74])[CH3:73])[CH:62]=[CH:63][CH:64]=1.[Li+].[OH-]>C1COCC1.C(O)C.O>[CH3:57][O:58][C:59]1[CH:60]=[C:61]([CH:65]2[CH:67]([C:68]([OH:70])=[O:69])[C:66]2([CH3:74])[CH3:73])[CH:62]=[CH:63][CH:64]=1 |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
119 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.91 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)/C=C/C(=O)OCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Step Four
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −78° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at room temperature for few hours
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic portion washed with saturated aqueous sodium bicarbonate, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrated residue was chromatographed on silica gel using 5% ethyl acetate/hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford viscous yellow oil
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated for 3 hours at 50° C.
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove ethanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated NaHCO3, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1)C1C(C1C(=O)O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
